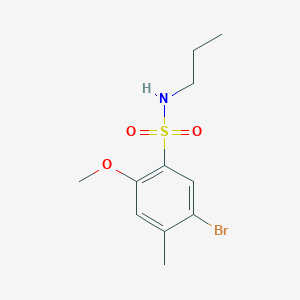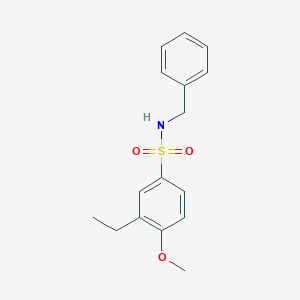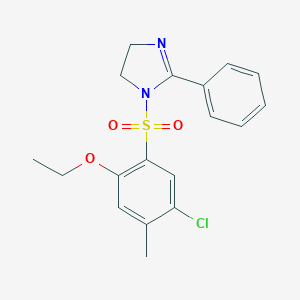![molecular formula C16H22N2O3S B497668 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole CAS No. 957502-75-9](/img/structure/B497668.png)
1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by its unique structure, which includes a butoxy group, a methylphenyl group, and a dimethylpyrazole moiety
準備方法
The synthesis of 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Butoxy-3-methylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-butoxy-3-methylbenzenesulfonic acid with thionyl chloride.
Formation of this compound: The sulfonyl chloride intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a base such as triethylamine to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole moiety can also interact with various biological pathways, leading to changes in cellular function. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole can be compared with other sulfonyl pyrazoles, such as:
1-[(4-Butoxy-2-methylphenyl)sulfonyl]-3-methylthiourea: This compound has a similar structure but contains a thiourea group instead of a pyrazole moiety.
1-[(4-Butoxy-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole: This compound contains a benzotriazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(4-butoxy-3-methylphenyl)sulfonyl-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-5-6-9-21-16-8-7-15(10-12(16)2)22(19,20)18-14(4)11-13(3)17-18/h7-8,10-11H,5-6,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIIMMWLRDILLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B497597.png)
![3-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-1-methyl-1H-imidazol-3-ium](/img/structure/B497600.png)
![1-(2-hydroxyethyl)-2-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-5-nitro-1H-imidazol-3-ium](/img/structure/B497601.png)





